molecular formula C7H10F2O3 B1498870 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid CAS No. 1075221-15-6

4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid

Cat. No. B1498870
Key on ui cas rn: 1075221-15-6
M. Wt: 180.15 g/mol
InChI Key: KPMCRUWWEQPEIG-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate (2.76 g, 10.21 mmol) was dissolved in 68 mL of EtOAc and a suspension of 10% Palladium on Carbon (1.1 g in 5 mL of EtOAc) was added. The mixture was stirred at room temperature under at atmosphere of hydrogen for 45 minutes (balloon), and the reaction mixture was filtered through a glass micropore filter and concentrated under vacuum to provide 4,4-difluoro-1-hydroxy-cyclohexanecarboxylic acid.
Name
Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:19])[CH2:7][CH2:6][C:5]([OH:18])([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:4][CH2:3]1.[H][H]>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:19])[CH2:3][CH2:4][C:5]([OH:18])([C:8]([OH:10])=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Benzyl 4,4-difluoro-1-hydroxycyclohexanecarboxylate
Quantity
2.76 g
Type
reactant
Smiles
FC1(CCC(CC1)(C(=O)OCC1=CC=CC=C1)O)F
Name
Quantity
68 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 mL
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a glass micropore
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)(C(=O)O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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